

Application Notes and Protocols: diSulfo-Cy3 Alkyne for Fluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *diSulfo-Cy3 alkyne*

Cat. No.: *B15598285*

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Introduction

diSulfo-Cy3 alkyne is a water-soluble, bright, and photostable fluorescent dye belonging to the cyanine family.^{[1][2]} Its chemical structure incorporates an alkyne group, enabling covalent labeling of azide-modified biomolecules through a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".^{[3][4][5]} The presence of two sulfonate groups significantly enhances its water solubility, making it an ideal probe for labeling proteins, nucleic acids, and other biological molecules in aqueous environments without the need for organic co-solvents.^{[3][6]} These attributes make **diSulfo-Cy3 alkyne** a versatile tool for a wide range of fluorescence microscopy applications, including immunofluorescence, fluorescence in situ hybridization (FISH), and the study of protein-protein interactions.^[6]

Physicochemical Properties

The spectral properties of **diSulfo-Cy3 alkyne** are summarized in the table below. These properties are critical for designing fluorescence microscopy experiments, including the selection of appropriate excitation sources and emission filters.

Property	Value	Reference
Excitation Maximum (λ_{max})	548 nm	[7][8]
Emission Maximum (λ_{em})	567 nm	[7][8]
Molar Extinction Coefficient (ϵ)	162,000 cm ⁻¹ M ⁻¹	[7][8]
Quantum Yield (Φ)	0.15	[7][8]
Molecular Weight	675.8 g/mol	[7]
Solubility	Water, DMSO, DMF	[7][9]
Storage	-20°C, protected from light	[7][10][11]

Experimental Workflows and Protocols

Labeling of Azide-Modified Biomolecules via Click Chemistry

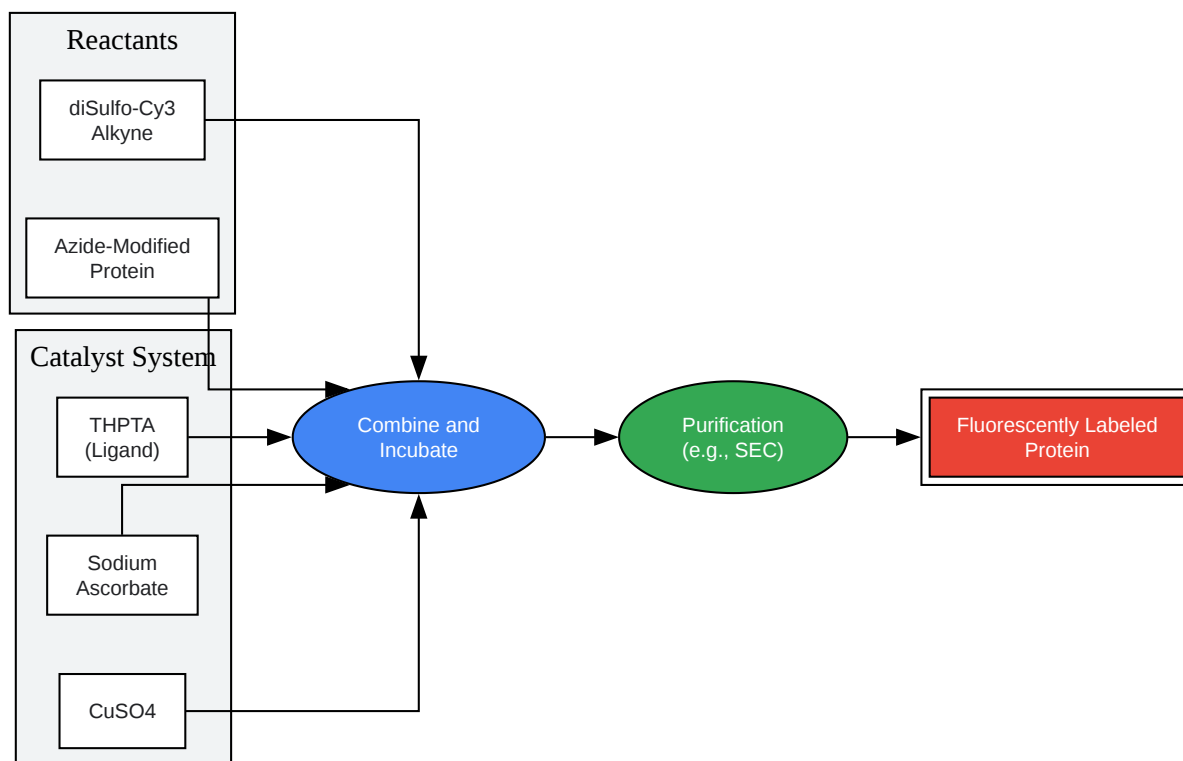
This protocol describes the general procedure for labeling an azide-modified protein with **diSulfo-Cy3 alkyne**. The reaction can be adapted for other biomolecules like nucleic acids.

Materials:

- **diSulfo-Cy3 alkyne**
- Azide-modified protein (in a suitable buffer, e.g., PBS)
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
- Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
- DMSO (for dissolving the dye, if not purchased as a solution)
- Purification column (e.g., size-exclusion chromatography)

Protocol:

- Prepare **diSulfo-Cy3 Alkyne** Solution: Dissolve **diSulfo-Cy3 alkyne** in DMSO to prepare a stock solution (e.g., 10 mM).
- Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:
 - Azide-modified protein solution (e.g., to a final concentration of 1-10 mg/mL).
 - **diSulfo-Cy3 alkyne** stock solution (to a final concentration of 4-50 equivalents excess to the protein).
 - THPTA stock solution (to a final concentration of 25 equivalents).
 - CuSO₄ stock solution (to a final concentration of 25 equivalents).
- Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to initiate the click reaction (to a final concentration of 40 equivalents). Vortex briefly to mix.
- Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
- Purification: Purify the labeled protein from excess dye and reaction components using a suitable method, such as size-exclusion chromatography.
- Storage: Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.



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Caption: Workflow for labeling azide-modified proteins with **diSulfo-Cy3 alkyne** via click chemistry.

Fluorescence Microscopy of Labeled Cells

This protocol provides a general guideline for imaging cells that have been labeled with **diSulfo-Cy3 alkyne**.

Materials:

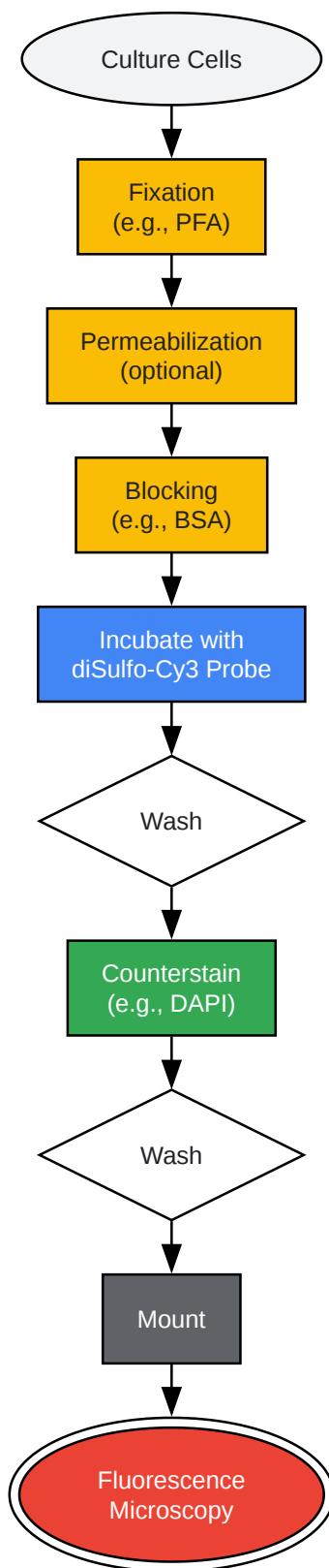
- Cells cultured on coverslips or in imaging dishes
- Fixative solution (e.g., 4% paraformaldehyde in PBS)

- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- **diSulfo-Cy3 alkyne**-labeled antibody or probe
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium
- Fluorescence microscope with appropriate filters for Cy3 (e.g., TRITC filter set)

Protocol:

- **Cell Culture and Treatment:** Culture cells to the desired confluency on a suitable imaging substrate. Perform any necessary experimental treatments.
- **Fixation:** Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
- **Permeabilization:** Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (this step is optional and depends on the location of the target).
- **Blocking:** Wash the cells with PBS and then block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.
- **Labeling:** Incubate the cells with the **diSulfo-Cy3 alkyne**-labeled probe (e.g., an antibody) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
- **Washing:** Wash the cells three times with PBS for 5 minutes each to remove unbound probes.
- **Counterstaining:** Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
- **Mounting:** Wash the cells with PBS and then mount the coverslip onto a microscope slide using an antifade mounting medium.

- Imaging: Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

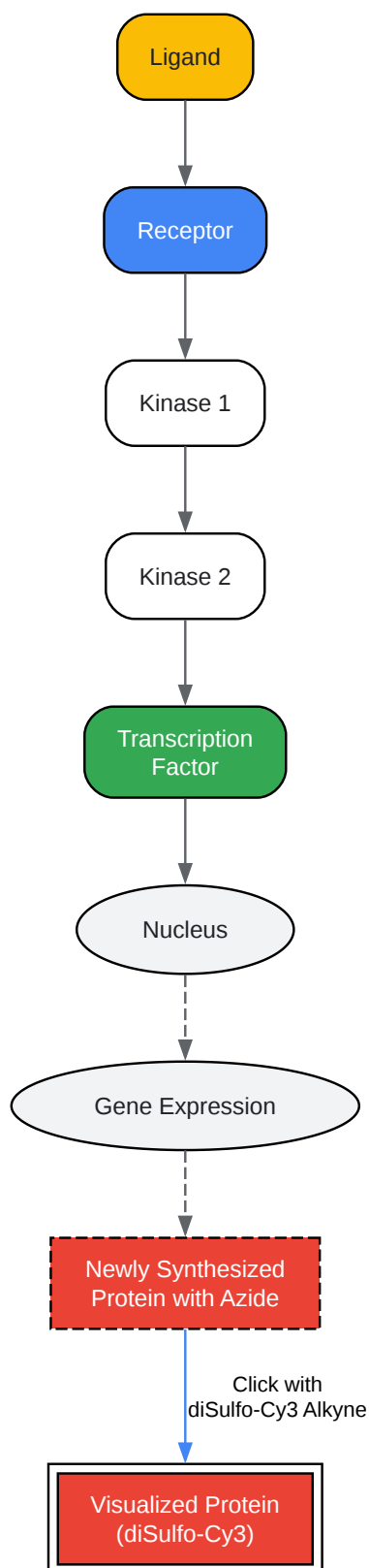


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Caption: General workflow for fluorescence microscopy of cells labeled with a diSulfo-Cy3 probe.

Signaling Pathway Visualization Example

diSulfo-Cy3 alkyne can be used to visualize components of signaling pathways. For example, a researcher could metabolically label a newly synthesized protein that is part of a specific pathway with an azide-containing amino acid. The protein can then be tagged with **diSulfo-Cy3 alkyne** for visualization.



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Caption: Visualizing a newly synthesized protein in a signaling pathway using **diSulfo-Cy3 alkyne**.

Conclusion

diSulfo-Cy3 alkyne is a robust and versatile fluorescent probe for labeling and visualizing biomolecules in a variety of fluorescence microscopy applications. Its high water solubility, bright fluorescence, and amenability to click chemistry make it an invaluable tool for researchers in cell biology, molecular biology, and drug development. The protocols and data provided here serve as a starting point for the successful application of this powerful fluorophore in your research.

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- To cite this document: BenchChem. [Application Notes and Protocols: diSulfo-Cy3 Alkyne for Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:

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